molecular formula C14H14N2O2S2 B6479361 2-(acetylsulfanyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide CAS No. 891476-23-6

2-(acetylsulfanyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide

Cat. No.: B6479361
CAS No.: 891476-23-6
M. Wt: 306.4 g/mol
InChI Key: QGGBMGCOTIMOCP-UHFFFAOYSA-N
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Description

2-(Acetylsulfanyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide is a thiazole-based acetamide derivative characterized by a 4-methylphenyl substituent on the thiazole ring and an acetylsulfanyl (-SCOCH₃) group attached to the acetamide moiety. Thiazoles are heterocyclic scaffolds widely explored in medicinal chemistry due to their metabolic stability, hydrogen-bonding capacity, and versatility in interacting with biological targets.

Properties

IUPAC Name

S-[2-[[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino]-2-oxoethyl] ethanethioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2S2/c1-9-3-5-11(6-4-9)12-7-20-14(15-12)16-13(18)8-19-10(2)17/h3-7H,8H2,1-2H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGGBMGCOTIMOCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CSC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(Acetylsulfanyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide is a thiazole derivative with potential biological activities that have garnered interest in medicinal chemistry. This compound features a unique combination of functional groups that may contribute to its pharmacological properties, particularly in antimicrobial and anticancer activities.

The molecular formula of this compound is C13H14N2OS2C_{13}H_{14}N_2OS_2 with a molecular weight of 282.39 g/mol. The structure includes a thiazole ring, which is known for its biological relevance, particularly in drug discovery.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets within cells. The thiazole moiety is believed to interfere with essential biochemical pathways, potentially inhibiting the growth of pathogens or cancer cells by disrupting cellular processes.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. The presence of the acetylsulfanyl group may enhance the compound's ability to penetrate microbial membranes and inhibit vital metabolic pathways.

  • Case Study : A study demonstrated that similar thiazole compounds showed effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 16 to 64 µg/mL .

Anticancer Activity

Thiazole derivatives have been recognized for their anticancer potential. The structural characteristics of this compound suggest it may act as an inhibitor of tumor cell proliferation.

  • Research Findings : In vitro studies revealed that related compounds have shown cytotoxic effects against several cancer cell lines, including breast and colon cancer cells, with IC50 values typically in the low micromolar range (1-10 µM) .

Structure-Activity Relationship (SAR)

The effectiveness of thiazole derivatives often depends on the substituents attached to the thiazole ring. Compounds with electron-donating groups, such as methyl or methoxy groups, have been shown to enhance activity due to increased electron density on the aromatic system.

CompoundSubstituentIC50 (µM)Activity
Compound AMethyl5.0Anticancer
Compound BMethoxy3.0Antimicrobial
This compound AcetylsulfanylTBDTBD

Synthesis

The synthesis of this compound typically involves the reaction of 4-(4-methylphenyl)-1,3-thiazol-2-amine with acetyl chloride in the presence of a base like triethylamine under reflux conditions. This method allows for the efficient formation of the target compound while ensuring high purity through recrystallization or chromatography.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Thiazole Ring

The substituent on the thiazole ring significantly impacts electronic, steric, and solubility properties. Key analogs include:

Table 1: Substituent Effects on Thiazole-Based Acetamides
Compound Name (Reference) Thiazole Substituent Acetamide Modification Key Features
Target Compound 4-(4-Methylphenyl) 2-(Acetylsulfanyl) Lipophilic methyl group; reactive thioester
N-[4-(3-Chloro-4-fluorophenyl)-...] (14) 3-Chloro-4-fluorophenyl None Electron-withdrawing halogens; increased stability
N-[4-(4-Hydroxy-3-methoxyphenyl)-...] (6a) 4-Hydroxy-3-methoxyphenyl None Polar groups enhance solubility; COX/LOX inhibition
N-[4-(2-Chlorophenyl)-...]-morpholino 2-Chlorophenyl 2-Morpholino Cyclic amine improves solubility; potential kinase modulation

Key Observations :

  • Electron-Withdrawing Groups (Cl, F) : Enhance chemical stability but may reduce solubility (e.g., compound 14) .
  • Polar Substituents (OH, OCH₃) : Improve aqueous solubility and enable hydrogen bonding, as seen in COX/LOX inhibitor 6a .
  • Methyl Group (Target Compound) : Balances lipophilicity for membrane penetration while avoiding steric hindrance.

Modifications to the Acetamide Side Chain

The acetamide side chain’s functional groups dictate reactivity and target interactions:

Table 2: Acetamide Side Chain Variations
Compound Name (Reference) Acetamide Modification Biological Implications
Target Compound 2-(Acetylsulfanyl) Potential disulfide bond formation; moderate reactivity
2-[4-(Chloromethyl)-...] hydrochloride Chloromethyl Alkylating agent; higher toxicity risk
N-(4-Chlorophenyl)-...-azepane Azepane-substituted Conformational flexibility; possible CNS activity
CPN-9 (Nrf2 activator) 2-(2,4,6-Trimethylphenoxy) Bulky aromatic group; Nrf2/ARE pathway activation

Key Observations :

  • Morpholino/Azepane Groups: Improve solubility and enable interactions with enzymes or receptors (e.g., kinases, ion channels) .
  • Trimethylphenoxy (CPN-9): Enhances Nrf2 activation via hydrophobic interactions, contrasting with the target’s acetylsulfanyl group .

Heterocycle Core Modifications

Replacing the thiazole ring with other heterocycles alters electronic properties and target affinity:

Table 3: Heterocycle Variations in Analogous Compounds
Compound Name (Reference) Core Structure Functional Impact
Target Compound Thiazole Balanced stability and reactivity
2-{[4-Ethyl-5-(thiophen-2-yl)-...] 1,2,4-Triazole Increased π-stacking potential; altered metabolism
2-[[5-(Benzothiazol-2-yl...] Benzothiazole-triazole hybrid Enhanced aromatic interactions; possible anticancer activity

Key Observations :

  • Triazole Derivatives : May improve metabolic stability but reduce hydrogen-bonding capacity compared to thiazoles .
  • Benzothiazole Hybrids : Broaden activity spectrum (e.g., anticancer, antimicrobial) through extended conjugation .

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